molecular formula C12H16N2 B14645669 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- CAS No. 56798-33-5

1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro-

Cat. No.: B14645669
CAS No.: 56798-33-5
M. Wt: 188.27 g/mol
InChI Key: SLRLPPDIZJJYOY-UHFFFAOYSA-N
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Description

1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is a heterocyclic organic compound. It is a derivative of 1,10-phenanthroline, where the aromatic rings are partially hydrogenated. This compound is known for its ability to form strong complexes with metal ions, making it a valuable ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- can be synthesized through the hydrogenation of 1,10-phenanthroline. The process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon, under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- involves its ability to chelate metal ions. The nitrogen atoms in the compound coordinate with metal ions, forming stable complexes. This chelation process can inhibit the activity of metalloproteases by removing the metal ion required for their catalytic activity . The compound primarily targets zinc metallopeptidases, with a lower affinity for calcium .

Comparison with Similar Compounds

Uniqueness: 1,10-Phenanthroline, 1,2,3,4,7,8,9,10-octahydro- is unique due to its partially hydrogenated structure, which imparts different electronic and steric properties compared to its fully aromatic counterpart. This makes it a versatile ligand in coordination chemistry and a valuable tool in various scientific research applications .

Properties

CAS No.

56798-33-5

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1,2,3,4,7,8,9,10-octahydro-1,10-phenanthroline

InChI

InChI=1S/C12H16N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h5-6,13-14H,1-4,7-8H2

InChI Key

SLRLPPDIZJJYOY-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C3=C(CCCN3)C=C2)NC1

Origin of Product

United States

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